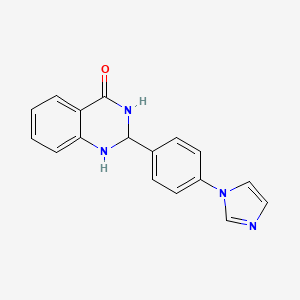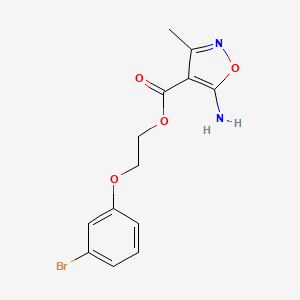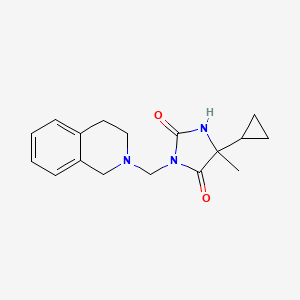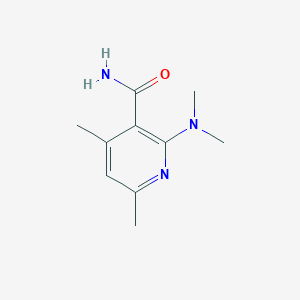
2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PD153035, which is an inhibitor of the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane protein that plays a crucial role in cell proliferation and differentiation. Inhibition of EGFR has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Mécanisme D'action
PD153035 works by binding to the ATP-binding site of the EGFR, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells. PD153035 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Biochemical and Physiological Effects
PD153035 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor effects, PD153035 has been shown to inhibit the migration and invasion of cancer cells. This compound has also been shown to inhibit the proliferation of vascular smooth muscle cells, which could have potential applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PD153035 has several advantages for laboratory experiments. This compound is readily available and has been extensively studied, which makes it an ideal tool for investigating the role of EGFR in various biological processes. However, PD153035 has some limitations, such as its relatively low potency compared to other EGFR inhibitors. This compound also has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one. One area of research is the development of more potent and selective EGFR inhibitors for cancer treatment. Another area of research is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and diabetes. Additionally, PD153035 could be used as a tool to study the downstream signaling pathways of EGFR and their role in various biological processes.
Méthodes De Synthèse
The synthesis of 2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one involves several steps. The first step involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitrophenylhydrazone. This intermediate is then reacted with 2-bromoacetophenone to form 2-(4-nitrophenyl)-2,3-dihydro-1H-quinazolin-4-one. The final step involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been extensively studied for its potential applications in cancer treatment. The EGFR is overexpressed in many types of cancer, and inhibition of this receptor has been shown to have anti-tumor effects. PD153035 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, PD153035 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17-14-3-1-2-4-15(14)19-16(20-17)12-5-7-13(8-6-12)21-10-9-18-11-21/h1-11,16,19H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBWZQAOMWKNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7454480.png)


![3-Methoxy-4-[(3,5-dimethyl-1H-pyrazole-4-yl)sulfonyloxy]benzoic acid methyl ester](/img/structure/B7454495.png)


![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454533.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B7454549.png)

![4-oxo-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7454557.png)

![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
